Product packaging for 1-METHYLTRYPTAMINE(Cat. No.:CAS No. 7518-21-0)

1-METHYLTRYPTAMINE

Cat. No.: B188459
CAS No.: 7518-21-0
M. Wt: 174.24 g/mol
InChI Key: CAAGZPJPCKMFBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Early Investigations of 1-Methyltryptamine

While related tryptamines like N,N-dimethyltryptamine (DMT) were first synthesized in 1931 and later identified in plants in 1946, the specific historical timeline for the initial synthesis and investigation of this compound is less prominently documented in early literature. researchgate.netmdpi.com Research interest in methylated tryptamines grew from the study of naturally occurring alkaloids and their effects. For instance, N-methyltryptamine (NMT) was identified as part of the calycanthine (B190728) molecule, which prompted the synthesis of the free base and its derivatives. researchgate.net Early research often focused on the enzymatic processes in the brain, such as the conversion of tryptamine (B22526) and N-methyltryptamine into tryptoline (B14887) and 1-methyltryptoline, respectively, through the action of enzymes with 5-methyltetrahydrofolic acid. capes.gov.brnih.gov These foundational studies into tryptamine metabolism and the synthesis of various methylated forms, including those derived from this compound, laid the groundwork for future pharmacological exploration. researchgate.net

Relevance of this compound in Contemporary Neuroscience and Pharmacology

In modern research, this compound is a valuable tool in neuroscience and pharmacology, primarily due to its interaction with the serotonergic system. chemimpex.com It is known to act as a serotonin (B10506) receptor agonist and a monoamine releasing agent. wikipedia.orgwikiwand.com

Detailed pharmacological studies have revealed its specific activities:

Serotonin 5-HT₂ₐ Receptor Activity : this compound is an agonist at the serotonin 5-HT₂ₐ receptor. wikipedia.org However, its affinity and potency at this receptor are significantly lower compared to its parent compound, tryptamine. wikipedia.org

Monoamine Release : The compound acts as a serotonin releasing agent. wikipedia.org Notably, it is inactive in inducing the release of norepinephrine (B1679862) and dopamine (B1211576), a characteristic that distinguishes it from tryptamine, which releases all three monoamines. wikipedia.org

NMDA Receptor Interaction : Research has also explored the interaction of tryptamine derivatives with N-methyl-d-aspartate (NMDA) receptors. Studies on rat hippocampal membranes showed that methylation of the indole (B1671886) nitrogen to produce this compound was tolerated without a loss of potency in inhibiting [³H]MK-801 binding, indicating an interaction with the NMDA receptor complex. meduniwien.ac.at

This pharmacological profile makes this compound a subject of interest for researchers investigating mood, cognition, and perception. chemimpex.com It is also used as a precursor in the synthesis of other compounds for pharmaceutical development, particularly those targeting neurological conditions. chemimpex.com Furthermore, its presence in certain plant species makes it relevant to the field of natural product chemistry. chemimpex.com

Classification and Structural Relationships within the Tryptamine Family

This compound is classified as a substituted tryptamine. The core structure of tryptamine consists of an indole ring attached to an ethylamine (B1201723) side chain. The defining feature of this compound is the presence of a methyl group (CH₃) attached to the nitrogen atom at position 1 of the indole ring. wikipedia.orgmeduniwien.ac.at

This structural modification significantly influences its pharmacological properties compared to other tryptamines:

Tryptamine : The parent compound, lacking any substitutions on the indole ring or the amine group. wikipedia.org

N-Methyltryptamine (NMT) : Isomeric with this compound, but the methyl group is on the nitrogen of the ethylamine side chain, not the indole ring. wikipedia.orgnih.gov

N,N-Dimethyltryptamine (DMT) : Features two methyl groups on the side chain's terminal amine. nih.gov

α-Methyltryptamine (αMT) : Contains a methyl group on the alpha carbon of the ethylamine side chain, which protects it from metabolism by monoamine oxidase. wikipedia.org

Serotonin (5-hydroxytryptamine) : The endogenous neurotransmitter, which is tryptamine with a hydroxyl group at position 5 of the indole ring. wikipedia.org

The position of the methyl group is crucial. Methylation at the indole nitrogen (as in this compound) dramatically reduces affinity and potency at the 5-HT₂ₐ receptor compared to the unsubstituted tryptamine. wikipedia.org This contrasts with methylation on the side chain amine, as seen in NMT and DMT, which results in different pharmacological profiles. wikipedia.orgnih.gov

Table 2: Comparative Receptor Binding Data of Tryptamines at the 5-HT₂ₐ Receptor

Compound Kᵢ (nM) EC₅₀ (nM)
Tryptamine 13.1 7.36–99
This compound 473 209–4,560

Data reflects dramatically reduced affinity and potency for this compound compared to its parent compound. wikipedia.org


Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2 B188459 1-METHYLTRYPTAMINE CAS No. 7518-21-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methylindol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-13-8-9(6-7-12)10-4-2-3-5-11(10)13/h2-5,8H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAGZPJPCKMFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80991164
Record name 2-(1-Methyl-1H-indol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80991164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7518-21-0, 7088-88-2
Record name 1-Methyltryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7518-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-2-ethanamine, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007088882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-1H-indole-3-ethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007518210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-Methyl-1H-indol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80991164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-indole-3-ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.525
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 1 Methyltryptamine and Its Derivatives

Established Synthetic Routes for 1-Methyltryptamine

The production of this compound can be achieved through several well-documented pathways, with modifications of classic syntheses being common to improve yield and purity.

The Speeter and Anthony synthesis, first reported in the 1950s, remains one of the most significant and widely used methods for preparing tryptamine (B22526) derivatives. google.comnih.gov The general route involves a three-step process starting from a substituted or unsubstituted indole (B1671886). mdpi.comresearchgate.net

The process begins with the acylation of the indole at the C3 position using oxalyl chloride, typically in an anhydrous ether or tetrahydrofuran (B95107) (THF) solvent. This reaction forms an indole-3-glyoxylyl chloride intermediate. This highly reactive intermediate is then immediately treated with a primary or secondary amine to yield a stable (substituted) indole-3-yl-glyoxalylamide. mdpi.com For the synthesis of this compound, methylamine (B109427) is used in this step.

The final and often most challenging step is the reduction of the glyoxalylamide intermediate. This is typically accomplished using a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄) in a solvent like THF, which reduces both the amide and the ketone carbonyl groups to methylene (B1212753) groups, yielding the final tryptamine product. google.comnih.gov

Research has highlighted several modifications and challenges associated with this synthesis. For instance, the final reduction step can sometimes stall, leaving behind a β-hydroxy intermediate impurity. nih.gov In other cases, the reduction of the amide can fail or be only partially successful, particularly with sterically hindered amines. google.com Side products can also form, necessitating careful purification of the final compound. nih.gov

StepReactionReagents & ConditionsIntermediate/Product
1AcylationIndole, Oxalyl chloride, Anhydrous Ether/THFIndole-3-glyoxylyl chloride
2AmidationMethylamineN-methyl-indole-3-glyoxalylamide
3ReductionLithium Aluminum Hydride (LiAlH₄), THF, RefluxThis compound

Beyond the Speeter and Anthony method, other synthetic routes have been developed and optimized for producing tryptamines.

Fischer Indole Synthesis: This classic method constructs the indole ring itself from different precursors. For N-alkylated tryptamines, the synthesis can involve the reaction of a phenylhydrazine (B124118) with an appropriate aldehyde or ketone, such as 4-(methylamino)butyraldehyde, under acidic conditions to form a hydrazone, which then cyclizes upon heating to form the 1-methyl-indole ring system. d-nb.info

Reductive Amination: A direct approach involves the reductive amination between tryptamine and an aldehyde. For instance, a modified Eschweiler-Clarke reaction using formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride can be used to methylate the amine of tryptamine. However, this method can be complicated by the formation of the Pictet-Spengler reaction byproduct (a tetrahydro-β-carboline) and over-methylation to form the quaternary amine. nih.gov

Optimization Strategies: Process optimization is critical for large-scale, cost-effective synthesis. For the related synthesis of 2-methyltryptamine (B130797) via the Grandberg synthesis, optimization involved careful control of reaction temperature during the addition of reagents (35-40 °C), followed by a specific cooling and seeding protocol to control crystallization, which significantly improved yield and purity. chemrxiv.org Such strategies, including controlled temperature, solvent choice, and purification methods like selective crystallization over chromatography, are broadly applicable to the synthesis of this compound to enhance efficiency and reduce impurity profiles.

Modifications of the Speeter and Anthony Synthesis for Tryptamine Derivatives

Synthesis of Specific this compound Analogs

This compound serves as a valuable starting material for the synthesis of more complex heterocyclic structures and derivatives with specific functionalities.

β-Carbolines are a class of indole alkaloids formed by the cyclization of a tryptamine derivative. The Pictet-Spengler reaction is the cornerstone for this transformation. nih.govrsc.org In this acid-catalyzed reaction, the ethylamine (B1201723) side chain of this compound reacts with an aldehyde or ketone to form an intermediate iminium ion. The electron-rich indole ring then attacks this electrophilic iminium ion, leading to ring closure and the formation of a 1,2,3,4-tetrahydro-β-carboline. rsc.orgorgsyn.org

The resulting tetrahydro-β-carboline can then be aromatized to the fully conjugated β-carboline. This is often achieved through oxidation using a catalyst such as palladium on carbon (Pd/C). researchgate.net A variety of aldehydes and glyoxals can be used in this reaction, leading to a diverse range of 1-substituted β-carbolines. google.comresearchgate.net For example, reacting this compound derivatives with glyoxylic acid first yields a tetrahydro-β-carboline-1-carboxylic acid, which can be decarboxylated upon heating in acid to give the 1-unsubstituted tetrahydro-β-carboline. orgsyn.orggoogle.com

This compound AnalogCarbonyl ReactantKey Reaction StepsProduct Class
This compoundFormaldehydePictet-Spengler Cyclization9-Methyl-1,2,3,4-tetrahydro-β-carboline
5-Fluoro-1-methyltryptamineGlyoxylic acid1. Pictet-Spengler Cyclization 2. Decarboxylation6-Fluoro-9-methyl-2,3,4,9-tetrahydro-β-carboline
This compoundAromatic Aldehydes/Glyoxals1. Pictet-Spengler Cyclization 2. Aromatization (e.g., with Pd/C)1-Substituted 9-Methyl-β-carbolines

Recent research has focused on synthesizing complex derivatives of this compound for potential therapeutic applications. One such class is thiourea (B124793) derivatives containing a 2-imidazole substituent, which have been investigated as inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov

The synthesis of these highly functionalized molecules is a multi-step process:

Protection: The amine group of this compound is first protected, for example, with a tert-butyloxycarbonyl (BOC) group.

C2-Imidazolation: The C2 position of the protected this compound indole ring is then substituted with an imidazole (B134444) group. This can be achieved by reacting the BOC-protected tryptamine with imidazole in the presence of iodine (I₂) and ammonium (B1175870) formate. nih.gov

Deprotection: The BOC protecting group is removed from the amine to make it available for the next step.

Thiourea Formation: The resulting 2-imidazole-substituted this compound is coupled with a substituted isothiocyanate, such as 1-isothiocyanato-4-(trifluoromethyl)benzene, to form the final thiourea derivative. nih.gov

This synthetic strategy allows for the creation of potent and specific enzyme inhibitors, as demonstrated by their low IC₅₀ values.

Compound IDStructure DescriptionIDO1 Inhibition IC₅₀ (μM)Reference
2bThis compound thiourea derivative0.49 ± 0.05 nih.gov
3a2-Imidazole-substituted this compound thiourea derivative0.12 ± 0.01 nih.gov
3b2-Tetrazole-substituted this compound thiourea derivative0.41 ± 0.49 nih.gov

The compound this compound is achiral as it does not possess a stereocenter. However, chirality becomes a critical consideration in many of its derivatives, particularly those with substitutions on the α- or β-carbon of the ethylamine side chain (e.g., α-methyltryptamine or β-methyltryptamine). The synthesis of single enantiomers (R or S isomers) is essential in pharmacology, as different stereoisomers often exhibit vastly different biological activities.

Several strategies are employed to obtain enantiomerically pure tryptamine derivatives:

Asymmetric Synthesis: This involves building the chiral molecule from the ground up using chiral reagents or catalysts. A common method for synthesizing chiral α-methyltryptamines is the reductive amination of an indole-2-propanone with a pure enantiomer of a chiral amine, like α-methylbenzylamine. This creates a pair of diastereomers that can be separated using chromatography. Subsequent removal of the chiral auxiliary (e.g., by catalytic N-debenzylation) yields the pure enantiomers of the desired product. nih.gov

Biocatalytic Methods: Enzymes offer high stereoselectivity. For instance, ω-transaminases can be used to convert a prochiral ketone into a chiral amine with very high enantiomeric excess. Both (R)- and (S)-selective transaminases are available, allowing for the synthesis of either enantiomer of a target amine. mdpi.commdpi.com

Chiral Resolution: This classic method involves separating a racemic mixture (a 50:50 mix of both enantiomers). The racemate is reacted with an enantiomerically pure chiral resolving agent (e.g., a chiral acid like tartaric acid) to form a mixture of diastereomeric salts. libretexts.org Since diastereomers have different physical properties, they can be separated by fractional crystallization. After separation, the pure enantiomer is recovered by removing the resolving agent. libretexts.orgcrysforma.com Enantiomeric purity is typically confirmed using techniques like chiral High-Performance Liquid Chromatography (HPLC). nih.gov

MethodPrincipleKey FeaturesExample Application
Asymmetric SynthesisUse of a chiral auxiliary or catalyst to direct the formation of one stereoisomer over the other.Builds chirality directly into the molecule; can be highly selective.Reductive amination with (R)- or (S)-α-methylbenzylamine. nih.gov
BiocatalysisEmployment of stereoselective enzymes (e.g., transaminases) to catalyze a reaction.Very high enantioselectivity; operates under mild conditions.Synthesis of (R)- or (S)-α-methyltryptamine using specific ω-transaminases. mdpi.com
Chiral ResolutionSeparation of a racemic mixture by converting enantiomers into separable diastereomers.Applicable to existing racemic mixtures; relies on differential physical properties of diastereomers.Formation of diastereomeric salts with chiral acids (e.g., tartaric acid) followed by crystallization. libretexts.org

Analytical Techniques for Characterization of this compound Synthesized Products

Spectroscopic Methods (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the elucidation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are used to confirm the structure of synthesized tryptamines. researchgate.net For this compound, the position of the methyl group on the indole nitrogen (N-1 position) results in characteristic chemical shifts in the NMR spectrum, distinguishing it from its isomers where methylation occurs at other positions, such as the side-chain nitrogen (N-methyltryptamine) or on the ethylamine side chain (α-methyltryptamine). adipogen.com The analysis of rotamer populations, particularly in asymmetrically N,N-disubstituted tryptamines, can also be investigated using detailed NMR studies. psu.edu

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification. When coupled with Gas Chromatography (GC-MS), it becomes a cornerstone of forensic and clinical analysis. researchgate.net

Under Electron Ionization (EI), tryptamines typically produce a characteristic iminium ion as the base peak. researchgate.net For many tryptamine derivatives, this is the CH₂=N⁺R₁R₂ iminium ion. researchgate.net However, for this compound, the fragmentation pattern would be distinct due to the N-1 methylation. Studies on related tryptamines show that EI-induced fragmentation can differentiate between isomers by producing unique secondary and tertiary fragmentations. psu.edu For instance, the EI mass spectrum of α-methyltryptamine shows a characteristic base peak at m/z 131. industry.gov.au

Soft ionization techniques like Electrospray Ionization (ESI) are often used with tandem mass spectrometry (MS-MS) and are characterized by intense [3-vinylindole]⁺-type species, which reflect substitutions on the indole ring. psu.edu

Chromatographic Techniques (e.g., GC-EI-ITMS, ESI-TQ-MS-MS)

Chromatographic techniques are essential for separating this compound from reaction mixtures, which may contain starting materials, by-products, and isomers.

Gas Chromatography-Electron Ionization-Ion Trap Mass Spectrometry (GC-EI-ITMS) is a widely used method for the analysis of volatile compounds like tryptamine derivatives. maps.orgglobalauthorid.com The technique combines the separation power of GC with the sensitive and specific detection of ITMS. psu.edu In the analysis of tryptamines, the sample is first vaporized and separated based on its boiling point and affinity for the GC column. As the separated components elute, they are ionized by electron impact, and the resulting ions are analyzed by the ion trap mass spectrometer. This method allows for the identification of compounds based on their retention time and mass spectrum. psu.eduscispace.com For example, a study on various tryptamines demonstrated good separation using a DB-5MS capillary column. free.fr

Electrospray Ionization-Tandem Quadrupole Mass Spectrometry (ESI-TQ-MS-MS) is another powerful technique, particularly for less volatile or thermally sensitive molecules. globalauthorid.com It is often coupled with liquid chromatography (LC). free.fr In this method, the sample is introduced into the mass spectrometer via an electrospray source, which creates charged droplets that evaporate to produce gaseous ions. These ions are then guided into a triple quadrupole mass analyzer. The first quadrupole can be set to select a specific ion (the precursor ion), which is then fragmented in the second quadrupole (the collision cell). The resulting fragment ions (product ions) are then analyzed by the third quadrupole. researchgate.net This MS-MS capability provides a high degree of selectivity and sensitivity, allowing for the differentiation of isomeric tryptamines that may not be separable by chromatography alone. psu.edu For instance, ESI-TQ-MS-MS has been used to characterize the synthetic route to N,N-dialkylated tryptamines, demonstrating its utility in identifying specific products and side products. psu.edu

Below is a table summarizing the analytical techniques and their applications in the characterization of this compound.

Analytical TechniqueApplicationKey Findings/Capabilities
¹H and ¹³C NMR Structural ElucidationDetermines the carbon-hydrogen framework and differentiates between isomers based on chemical shifts. researchgate.netadipogen.com
GC-MS Identification and PuritySeparates volatile compounds and provides characteristic mass spectra for identification. researchgate.netnih.gov The base peak for α-methyltryptamine is at m/z 131. industry.gov.au
GC-EI-ITMS Separation and IdentificationProvides detailed fragmentation patterns for structural confirmation of tryptamine derivatives. psu.eduglobalauthorid.com
ESI-TQ-MS-MS Sensitive and Selective DetectionDifferentiates isomers through precursor and product ion scanning, even when chromatographic separation is insufficient. psu.eduglobalauthorid.comresearchgate.net

Pharmacological Profile and Receptor Interactions of 1 Methyltryptamine

Serotonergic System Interactions

1-Methyltryptamine is a tryptamine (B22526) derivative that functions as a serotonin (B10506) receptor agonist and a monoamine releasing agent. wikipedia.orgwikiwand.com Its interactions are primarily focused on the serotonergic system, where it engages with specific receptors and transporters to elicit its effects.

The compound is an agonist at the serotonin 5-HT2A receptor. wikipedia.org This receptor is a key target for many psychoactive substances and is integral to a variety of central nervous system functions. acs.orgnih.govservice.gov.uk Agonist activity at the 5-HT2A receptor is known to mediate the psychoactive effects of many hallucinogens. service.gov.uk

This compound binds to the 5-HT2A receptor with a reported binding affinity (Ki) of 473 nM. wikipedia.org Its functional activity as an agonist is characterized by a half-maximal effective concentration (EC50) ranging from 209 to 4,560 nM, and a maximal efficacy (Emax) of 55–99%. wikipedia.org

Interactive Data Table: this compound Activity at the 5-HT2A Receptor

ParameterValueDescription
Ki 473 nMBinding Affinity: A measure of how tightly the compound binds to the receptor. A lower value indicates higher affinity.
EC50 209–4,560 nMHalf-Maximal Effective Concentration: The concentration of the compound that provokes a response halfway between the baseline and maximum response.
Emax 55–99%Maximal Efficacy: The maximum response the compound can elicit compared to the receptor's endogenous agonist.

When compared to its parent compound, tryptamine, this compound displays significantly reduced affinity and functional potency at the 5-HT2A receptor. wikipedia.org Tryptamine itself is a full agonist at the 5-HT2A receptor. wikipedia.org The methylation at the 1-position of the indole (B1671886) ring is responsible for this decrease in activity. wikipedia.org This trend is also observed in other 1-methylated tryptamine analogs, such as 1-methylserotonin, which also show dramatically lower affinities and potencies at the 5-HT2A receptor compared to their non-methylated counterparts like serotonin. wikipedia.org

Interactive Data Table: Comparison of this compound and Tryptamine at the 5-HT2A Receptor

CompoundKi (nM)EC50 (nM)Emax (%)
This compound 473209 - 4,56055 - 99
Tryptamine 13.17.36 - 99101 - 104

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) widely distributed in the central nervous system, with high concentrations in brain regions crucial for higher-order processing, such as the prefrontal cortex. nih.govwikipedia.orgpsychopharmacologyinstitute.comreprocell.com Its modulation is critical in the regulation of mood, perception, and cognitive functions. acs.orgpatsnap.com

Mood: The 5-HT2A receptor is implicated in the pathophysiology of depression and anxiety. nih.govpatsnap.com Modulation of this receptor is a key mechanism for various antidepressants and antipsychotics. nih.govnih.govwikipedia.org Antagonists of the 5-HT2A receptor can possess antidepressant properties, while agonists have been explored for treating affective disorders. nih.govwikipedia.org

Perception: Activation of 5-HT2A receptors is strongly linked to alterations in perception, particularly the visual and sensory changes associated with hallucinogenic compounds. wikipedia.orgresearchgate.netneurosciencenews.com Research suggests the 5-HT2A receptor can dampen incoming sensory information, and its overactivation may cause the brain to generate perceptions independent of external stimuli. neurosciencenews.comscantox.com

Cognition: These receptors are essential for learning, memory, and cognitive flexibility. nih.govpsychopharmacologyinstitute.comnih.gov Agonist ligands at the 5-HT2A receptor may have cognition-enhancing properties, while receptor antagonists are a cornerstone of atypical antipsychotic medications used to treat disorders like schizophrenia. nih.govwikipedia.orgnih.gov The receptor plays a role in modulating cognitive processes and working memory by influencing glutamate (B1630785) release in the cortex. wikipedia.org

This compound acts as a serotonin releasing agent (SRA), with a half-maximal effective concentration (EC50) of 53.1 nM. wikipedia.org SRAs are substances that induce the release of serotonin from the presynaptic neuron into the synapse. wikipedia.org Compared to tryptamine, this compound shows slightly reduced potency as a serotonin releaser. wikipedia.org Notably, its activity is selective for serotonin; it is inactive in promoting the release of norepinephrine (B1679862) and dopamine (B1211576), with EC50 values greater than 10,000 nM for both transporters. wikipedia.org This contrasts with tryptamine, which does induce the release of these other monoamines. wikipedia.org

Interactive Data Table: Monoamine Releasing Activity (EC50, nM)

CompoundSerotoninNorepinephrineDopamine
This compound 53.1>10,000>10,000
Tryptamine 32.6716164

The activity of this compound as a serotonin releasing agent is mediated through its interaction with the serotonin transporter (SERT). wikipedia.orgresearchgate.net SERT is a protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, a process that terminates the neurotransmitter's signal. psu.edunih.gov Releasing agents like this compound are substrates for SERT; they are transported into the neuron and induce a reversal of the transporter's normal function, causing it to pump serotonin out into the synapse. researchgate.net While many tryptamine derivatives interact with SERT as either uptake inhibitors or releasing agents, this compound's primary characterized interaction is as a selective substrate that induces serotonin release. wikipedia.orgresearchgate.net

Based on a review of scientific literature, the pharmacological profile requested for this compound does not align with available research findings. The specified characteristics, particularly regarding monoamine oxidase (MAO) inhibition and norepinephrine/dopamine releasing activity, are well-documented for its structural isomer, α-methyltryptamine (AMT) , but not for this compound.

Research indicates that this compound is inactive as a releasing agent for norepinephrine and dopamine. Furthermore, there is a lack of significant evidence to characterize it as a monoamine oxidase inhibitor.

Therefore, it is not possible to generate a scientifically accurate article on this compound that adheres to the provided outline. The outline's sections on MAO inhibition and norepinephrine/dopamine release are not supported by the pharmacological data for this specific compound.

The available data for this compound shows the following:

Neurotransmitter System Modulations

Norepinephrine Releasing Agent Activity

Scientific studies have found this compound to be inactive as a norepinephrine releasing agent. wikipedia.orgwikiwand.com

Dopamine Releasing Agent Activity

Similarly, research demonstrates that this compound does not induce the release of dopamine. wikipedia.orgwikiwand.com

The table below summarizes the monoamine releasing activity of this compound compared to its parent compound, Tryptamine, based on research data.

CompoundSerotonin Release EC₅₀ (nM)Norepinephrine Release EC₅₀ (nM)Dopamine Release EC₅₀ (nM)
This compound 53.1>10,000>10,000
Tryptamine 32.6716164
Data sourced from Blough et al. (2014) as cited in Wikipedia wikipedia.org. EC₅₀ (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. A lower value indicates higher potency.
Comparison with Tryptamine and Other Analogs at 5-HT2A Receptor

Other Neurotransmitter System Modulations

Interactions with Other Receptor Subtypes (e.g., 5-HT1, Sigma-1)

Studies have shown that N,N-dimethyltryptamine (DMT), a related compound, binds to a range of serotonin receptors including 5-HT1A, 5-HT1B, and 5-HT1D with varying affinities. nih.gov Given the structural similarities, it is plausible that this compound also interacts with these receptor subtypes. Research on alpha-methyltryptamine (B1671934) (αMT), another analog, indicates moderate binding affinities for 5-HT1 receptors. usdoj.gov The interaction between 5-HT1A and sigma-1 receptors has been implicated in psychiatric disorders, and combined activation can have synergistic effects on neurotransmitter systems. nih.govfrontiersin.org

Structure-Activity Relationships of this compound and its Analogs

The pharmacological properties of tryptamines are significantly influenced by their chemical structure. The addition of a methyl group at different positions on the tryptamine scaffold can dramatically alter receptor affinity and efficacy.

Impact of Methyl Substitution on Receptor Affinity and Efficacy

Methylation of the indole nitrogen to produce this compound results in a notable decrease in affinity and efficacy at the 5-HT2A receptor compared to the parent compound, tryptamine. wikipedia.org Specifically, this compound shows a Ki value of 473 nM at the 5-HT2A receptor, a significant reduction in affinity compared to tryptamine's Ki of 13.1 nM. wikipedia.org Similarly, the potency of this compound as a serotonin releasing agent is slightly reduced compared to tryptamine, and its activity as a releaser of norepinephrine and dopamine is abolished. wikipedia.org

In contrast, methylation on the aromatic ring, as seen in 5-methyltryptamine (B158209), can lead to different outcomes. 5-methyltryptamine has been identified as a potent compound at certain receptor sites. meduniwien.ac.at The position of the methyl group on the indole ring is a critical determinant of the compound's pharmacological activity.

Comparison with Alpha-Methyltryptamine (αMT) and N-Methyltryptamine (NMT)

A comparison of this compound with its isomers, alpha-methyltryptamine (αMT) and N-methyltryptamine (NMT), highlights the profound impact of the methyl group's position.

Alpha-Methyltryptamine (αMT) is a tryptamine derivative with a methyl group on the alpha carbon of the ethylamine (B1201723) side chain. wikipedia.org This substitution makes it a poor substrate for monoamine oxidase, prolonging its action. wikipedia.org αMT acts as a reuptake inhibitor and releasing agent for serotonin, norepinephrine, and dopamine, and is also a non-selective serotonin receptor agonist. wikipedia.orgfederalregister.gov It binds with moderate affinity to both 5-HT1 and 5-HT2 receptors. usdoj.gov

N-Methyltryptamine (NMT) features a methyl group on the terminal nitrogen of the ethylamine side chain. ontosight.ai It is a naturally occurring compound found in various plants and animals and is synthesized from tryptamine by the enzyme indolethylamine-N-methyltransferase (INMT). nih.govontosight.ai NMT acts as a serotonin receptor agonist, though its specific binding profile and psychoactive effects are distinct from other tryptamines. ontosight.ai

The structural differences between these three methylated tryptamines lead to distinct pharmacological profiles, as summarized in the table below.

Interactive Data Table: Comparison of Methylated Tryptamines

Compound Position of Methyl Group Key Pharmacological Actions
This compound Indole Nitrogen (Position 1) 5-HT2A receptor agonist, serotonin releasing agent. wikipedia.org
Alpha-Methyltryptamine (αMT) Alpha Carbon of Side Chain Monoamine reuptake inhibitor and releasing agent, non-selective serotonin receptor agonist. wikipedia.orgfederalregister.gov
N-Methyltryptamine (NMT) Terminal Nitrogen of Side Chain Serotonin receptor agonist. ontosight.ai

Neurobiological and Behavioral Research

In vitro Studies on Neuronal Systems

Cellular Models for 5-HT2A Receptor Activation and Signaling

Research into 1-methyltryptamine's effects at the cellular level has highlighted its interaction with the serotonin (B10506) 2A (5-HT2A) receptor. The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target for many psychedelic compounds. frontiersin.orgugent.be Activation of this receptor initiates a cascade of intracellular signaling events. ugent.be

Typically, 5-HT2A receptor activation involves the Gαq signaling pathway, which leads to the activation of phospholipase C (PLC). ugent.be PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which act as second messengers to modulate neuronal activity. ugent.be

Studies have shown that some tryptamine (B22526) derivatives can act as agonists at the 5-HT2A receptor, meaning they bind to and activate the receptor. wikipedia.org For instance, the related compound 5-methoxy-α-methyltryptamine (5-MeO-AMT) has been shown to be a potent agonist at this receptor. tdl.org The hallucinogenic effects of many tryptamines are primarily mediated by their agonist activity at the 5-HT2A receptor. tdl.orgbiomolther.org

Interestingly, research indicates the possibility of "biased agonism" or "functional selectivity" at the 5-HT2A receptor. ugent.be This means that different ligands (molecules that bind to a receptor) can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways. ugent.be For example, some agonists might primarily activate the G protein signaling pathway, while others could favor the β-arrestin pathway. ugent.be N-methyltryptamines, a class of compounds related to this compound, have been shown to activate the 5-HT2A receptor in a manner that is independent of the β-arrestin2/Src/Akt signaling cascade, which is engaged by serotonin itself. jneurosci.orgjneurosci.orgnih.gov

Effects on Neurotransmitter Reuptake and Degradation Mechanisms

In addition to direct receptor interactions, this compound and its analogs can influence neuronal signaling by affecting the concentration of neurotransmitters in the synaptic cleft. This is achieved through the inhibition of reuptake transporters and enzymes responsible for neurotransmitter degradation.

Alpha-methylated tryptamines, including α-methyltryptamine (AMT), have been shown to inhibit the reuptake of monoamine neurotransmitters such as serotonin (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE). usdoj.govscribd.com This inhibition leads to an increased presence of these neurotransmitters in the synapse, thereby enhancing their signaling. For example, 5-methoxy-α-methyltryptamine (5-MeO-AMT) inhibits the reuptake of dopamine, serotonin, and norepinephrine from rat brain synaptosomes. caymanchem.com

Table 1: In vitro Effects of Tryptamine Derivatives

Compound Mechanism of Action Specific Findings
α-Methyltryptamine (AMT) Monoamine reuptake inhibitor, MAO-A inhibitor Inhibits the uptake of monoamines, especially 5-HT. Potent inhibitor of MAO-A. usdoj.govscribd.com
5-Methoxy-α-methyltryptamine (5-MeO-AMT) Monoamine reuptake inhibitor and releasing agent Inhibits reuptake of dopamine, serotonin, and norepinephrine. Stimulates the release of these neurotransmitters. caymanchem.com
5-Fluoro-alpha-methyltryptamine (B1214598) (5-FMT) MAO-A inhibitor Selectively inhibits mouse brain MAO-A activity. nih.gov
N-Methyltryptamines 5-HT2A receptor agonist Activate the 5-HT2A receptor independently of the β-arrestin2/Src/Akt signaling cascade. jneurosci.orgjneurosci.orgnih.gov

In vivo Studies in Animal Models

Locomotor Stimulant Effects in Animals

Studies in animal models have demonstrated that alpha-methylated tryptamines can produce locomotor stimulant effects. usdoj.govscribd.com For instance, α-ethyltryptamine (AET), a closely related analog, has been reported to significantly increase locomotor activity in mice. acs.org This effect was observed to be prolonged compared to the stimulation induced by amphetamine. acs.org The stimulant effects of these compounds are thought to be mediated by their influence on both the serotonin and dopamine systems. usdoj.gov

However, the effects on locomotor activity can be complex. For example, 5,6-Methylenedioxy-2-aminoindane (MDAI), another related compound, was found to initially depress locomotor activity in mice, followed by a rebound stimulant effect at higher doses. researchgate.net Similarly, some novel synthetic tryptamine analogs have been shown to decrease locomotor activity in mice. biomolther.org

Behavioral Proxies for 5-HT2A Receptor Activation (e.g., Head-Twitch Response)

The head-twitch response (HTR) in rodents is a widely used behavioral model to assess the in vivo activation of 5-HT2A receptors and is considered a proxy for the hallucinogenic potential of a substance. tdl.orgbiomolther.orgwikipedia.org A rapid, side-to-side head movement, the HTR is consistently induced by classic serotonergic psychedelics. wikipedia.org

Numerous studies have shown that alpha-methylated tryptamine derivatives induce the HTR in mice. nih.gov For example, 5-fluoro-alpha-methyltryptamine (5-FMT) and 6-fluoro-alpha-methyltryptamine (6-FMT) have been shown to rapidly induce the HTR. nih.gov This response can be blocked by pretreatment with a 5-HT2A receptor antagonist, confirming the involvement of this receptor. tdl.org

Interestingly, research suggests that N-methyltryptamines can induce the HTR through a signaling pathway that is distinct from that used by serotonin. jneurosci.orgjneurosci.orgnih.gov While serotonin-induced HTR involves a β-arrestin2-mediated signaling cascade, the HTR induced by N-methyltryptamines appears to be independent of this pathway. jneurosci.orgnih.gov In fact, in mice lacking β-arrestin2, the HTR to N-methyltryptamines is enhanced. jneurosci.orgjneurosci.org

Neurochemical Effects and Alterations in Brain Activity

Administration of tryptamine derivatives leads to significant neurochemical changes in the brain. As mentioned earlier, alpha-methylated tryptamines can increase the levels of monoamine neurotransmitters. Studies have shown that compounds like 5-FMT and 6-FMT increase brain 5-HT levels in various regions, including the hypothalamus, hippocampus, brainstem, striatum, and cortex. nih.gov This is likely a result of MAO-A inhibition. nih.gov

Furthermore, intravenous administration of N,N-dimethyltryptamine (DMT), another related tryptamine, has been shown to cause dose-dependent increases in both serotonin and dopamine levels in the medial prefrontal cortex and somatosensory cortex of rats. nih.gov

In terms of brain activity, DMT administration in rats has been associated with a reduction in EEG spectral power in the theta and low gamma frequency bands, and an increase in power in the delta, medium gamma, and high gamma bands. nih.gov These findings indicate a profound alteration of cortical neural dynamics.

Table 2: In vivo Behavioral and Neurochemical Effects

Compound/Class Animal Model Behavioral/Neurochemical Effect Key Findings
α-Methylated Tryptamines Mice Locomotor stimulation Produce locomotor stimulant effects, hypothesized to be mediated by 5-HT and dopamine systems. usdoj.govscribd.com
α-Ethyltryptamine (AET) Mice Increased locomotor activity Significantly increased mouse locomotor activity with a prolonged effect compared to amphetamine. acs.org
5-Fluoro-alpha-methyltryptamine (5-FMT) Mice Head-twitch response (HTR) Rapidly induced HTR, indicating 5-HT2A receptor activation. nih.gov
N-Methyltryptamines Mice Head-twitch response (HTR) Induce HTR via a β-arrestin2-independent signaling pathway. jneurosci.orgjneurosci.org
N,N-Dimethyltryptamine (DMT) Rats Increased neurotransmitter levels Dose-dependent increases in serotonin and dopamine in the prefrontal and somatosensory cortices. nih.gov
N,N-Dimethyltryptamine (DMT) Rats Altered EEG activity Reduction in theta and low gamma power; increase in delta, medium, and high gamma power. nih.gov

Modulation of Mood and Cognition

The structural similarity of this compound to the neurotransmitter serotonin has led to research into its potential role in modulating mood and cognition, making it a subject of interest for studies related to mental health and neurological disorders. chemimpex.com Tryptamines, as a class, are known to interact with serotonin receptors, which are key targets for treatments of mood disorders like depression and anxiety. chemimpex.comnih.gov The serotonin system is deeply involved in regulating mood, anxiety, cognition, and sleep. nih.gov

Research has explored the potential of various tryptamine derivatives in the context of psychiatric and neurological conditions. For example, some psychedelic tryptamines are being investigated for their potential therapeutic effects in depression and anxiety, possibly due to their ability to promote neural plasticity. acs.org The trace amine-associated receptor 1 (TAAR1), which is activated by tryptamine and other trace amines, is considered a promising therapeutic target for various mental disorders, including schizophrenia. mdpi.comfrontiersin.orgfrontiersin.org Agonists of TAAR1 are being investigated for their potential antipsychotic and pro-cognitive activities. frontiersin.org Furthermore, compounds that interact with specific serotonin receptors, such as the 5-HT1A and 5-HT2A receptors, are targets for developing new antidepressants and antipsychotics. chemimpex.comnih.govwikipedia.org

This compound is recognized for its psychoactive properties and is utilized in psychopharmacological research to investigate its influence on consciousness and perception. chemimpex.com Its effects are primarily attributed to its action as a serotonin receptor agonist, particularly at the 5-HT2A receptor. wikipedia.org The activation of 5-HT2A receptors is a well-established mechanism responsible for the perception-altering and hallucinogenic effects of many tryptamines. mdpi.com

Compared to its parent compound, tryptamine, this compound shows a significantly reduced affinity and potency at the 5-HT2A receptor. wikipedia.org It also acts as a serotonin releasing agent, though with slightly less potency than tryptamine, and notably, it does not induce the release of norepinephrine or dopamine. wikipedia.org

The broader class of tryptamines produces a range of psychoactive effects that can profoundly alter consciousness and perception. mdpi.com These effects are dose-dependent and can vary significantly between individuals. researchgate.net Research into related compounds like α-methyltryptamine (α-MT) reveals effects such as visual patterning, altered state of mind, and changes in the appreciation of music. wikipedia.org However, these can be accompanied by undesirable effects like anxiety and restlessness. researchgate.netusdoj.gov The study of these compounds contributes to the understanding of the neurobiological basis of consciousness and perception. chemimpex.com

Table 2: Receptor Binding and Functional Activity of this compound This table is interactive. You can sort and filter the data.

Receptor/Transporter Activity Potency/Affinity Reference
Serotonin 5-HT2A Receptor Agonist Ki = 473 nM; EC50 = 209–4,560 nM wikipedia.org
Serotonin Releasing Agent Releaser EC50 = 53.1 nM wikipedia.org
Norepinephrine Transporter Inactive EC50 > 10,000 nM wikipedia.org
Dopamine Transporter Inactive EC50 > 10,000 nM wikipedia.org

Enzymatic Interactions and Biosynthesis

Interaction with Indoleamine 2,3-Dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial enzyme in the kynurenine (B1673888) pathway, responsible for the catabolism of the essential amino acid L-tryptophan. wikipedia.orgmdpi.com Its activity is implicated in immune response modulation and has become a significant target in therapeutic research, particularly in oncology and neuroinflammatory diseases. wikipedia.orgrsc.orgnih.gov

Recent studies have highlighted the potential of 1-methyltryptamine derivatives as inhibitors of IDO1. Specifically, thiourea (B124793) derivatives of 2-imidazole-substituted 1-methyltryptamines have been shown to significantly inhibit the enzymatic activity of IDO1. rsc.orgnih.gov One potent derivative demonstrated an IC50 value of 120 nM, indicating strong inhibitory action. rsc.orgnih.gov The development of these derivatives is inspired by the structural similarity of indole-based compounds to the natural IDO1 substrate, L-tryptophan, and the improved specificity for IDO1 offered by azole-based derivatives. nih.gov

It is important to note that while some 1-methyltryptophan isomers, such as 1-methyl-D-tryptophan (Indoximod), are known IDO1 inhibitors, their mechanism and potency can vary. wikipedia.orgfrontiersin.orgdovepress.com For instance, the L-isomer of 1-methyltryptophan (1-L-MT) inhibits recombinant IDO1 with an IC50 of 19 μM in cell-free assays, whereas the D-isomer is less effective under these conditions. frontiersin.org However, paradoxically, 1-methyl-D-tryptophan has been observed to increase kynurenine production in some human cancer cells by inducing IDO1 mRNA and protein expression, suggesting complex off-target effects. nih.gov

Compound Target Enzyme Inhibitory Concentration (IC50) Notes
2-imidazole-substituted this compound thiourea derivativeIDO1120 nM rsc.orgnih.govDemonstrates strong inhibitory activity against purified IDO1 enzyme. rsc.orgnih.gov
1-methyl-L-tryptophan (L-1-MT)IDO119 µM frontiersin.orgInhibits recombinant IDO1 in cell-free assays. frontiersin.org
Epacadostat (INCB024360)IDO171.8 nM medchemexpress.comA potent and selective IDO1 inhibitor. medchemexpress.com
Navoximod (NLG919)IDO1-An imidazole (B134444) derivative and IDO1 inhibitor. frontiersin.org

Thiourea derivatives of 2-imidazole-substituted 1-methyltryptamines exhibit a strong binding affinity for the active site of the apo-IDO1 enzyme. rsc.orgnih.gov This binding is a key factor in regulating the enzyme's activity. rsc.orgnih.gov The structural design, which combines indole (B1671886) and azole moieties, is inspired by other successful IDO1 inhibitors and the natural substrate, L-tryptophan, aiming for enhanced specificity and potency. nih.gov

The interaction of these inhibitors with the apo-IDO1 enzyme suggests a mechanism that directly interferes with the enzyme's ability to bind its substrate and perform its catalytic function. rsc.orgnih.gov

The inhibition of IDO1 is a promising therapeutic strategy for conditions where the enzyme's activity is detrimental, such as in cancer and neuroinflammatory diseases. rsc.orgnih.govrsc.org Upregulation of IDO1 in tumor cells helps them evade the immune system by depleting tryptophan and producing immunosuppressive metabolites. wikipedia.orgrsc.orggoogle.com By inhibiting IDO1, compounds like the this compound derivatives can help restore anti-tumor immune responses. rsc.orgnih.gov

In the context of neuroinflammation, IDO1 activity is linked to neurodegenerative processes. rsc.orgnih.govrsc.org The kynurenine pathway, initiated by IDO1, produces several neuroactive metabolites. mdpi.com Therefore, inhibiting IDO1 could help mitigate the pathological effects of these metabolites in diseases like Alzheimer's and multiple sclerosis. rsc.orgnih.govki.se The development of potent and specific IDO1 inhibitors based on the this compound scaffold represents a valuable advancement in the search for new treatments for these conditions. rsc.orgnih.gov

Binding Affinity for IDO1 Active Site

Role of Strictosidine Synthase in Tryptamine (B22526) Biosynthesis

Strictosidine synthase (STR) is a pivotal enzyme in the biosynthesis of monoterpenoid indole alkaloids (MIAs). acs.orgwikipedia.orgfrontiersin.org It catalyzes the Pictet-Spengler reaction between tryptamine and the aldehyde secologanin (B1681713) to produce (S)-strictosidine, the precursor to thousands of alkaloids. acs.orgucl.ac.ukwikipedia.org

Strictosidine synthase displays a degree of substrate promiscuity, accepting various tryptamine derivatives for the Pictet-Spengler reaction. acs.orgacs.org This catalytic versatility makes it a valuable tool in biocatalysis for generating novel alkaloid structures. acs.orgucl.ac.uk The enzyme facilitates the condensation by providing a scaffold that increases the local concentration of the substrates and orients them for a stereoselective reaction. wikipedia.org The reaction mechanism involves the formation of an iminium ion intermediate, followed by cyclization and deprotonation. acs.org

The stereochemical outcome of the STR-catalyzed reaction is highly controlled. With its natural substrates, tryptamine and secologanin, STR exclusively produces (S)-strictosidine. nih.gov However, when presented with non-natural short-chain aliphatic aldehydes, the enzyme can produce (R)-configured products. nih.govacs.org

Catalysis of Pictet-Spengler Reaction with Tryptamine Derivatives

Endogenous Production and Metabolism of Tryptamines

The human body naturally produces and metabolizes a variety of tryptamines, a class of compounds characterized by an indole ring structure connected to an amino group by a two-carbon side chain. hmdb.ca These endogenous tryptamines, including the well-known neurotransmitter serotonin (B10506), are derived from the essential amino acid tryptophan. maps.orgwikipedia.org While serotonin's roles are extensively studied, other naturally occurring tryptamines like N-methyltryptamine (NMT) and N,N-dimethyltryptamine (DMT) are also present in the human body, although their precise physiological functions remain an area of active investigation. wikipedia.orgresearchgate.net The biosynthesis and metabolism of these compounds involve a series of enzymatic reactions, primarily methylation and oxidation.

A key step in the metabolism of tryptamines is N-methylation, a process catalyzed by N-methyltransferase enzymes. nih.gov In the brain, serotonin can act as a substrate for these enzymes, leading to the formation of N-methylated tryptamines. nih.govresearchgate.net The primary enzyme implicated in this conversion is indolethylamine-N-methyltransferase (INMT). iucr.orggenecards.org INMT facilitates the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the amine group of tryptamine or its derivatives. researchgate.net

The process can occur in a stepwise manner. Tryptamine is first methylated to form N-methyltryptamine (NMT). researchgate.net Subsequently, a second methylation of NMT can occur, also catalyzed by INMT, to produce N,N-dimethyltryptamine (DMT). researchgate.net Similarly, serotonin can be converted to N-methylserotonin. nih.goviucr.org It is hypothesized that tryptamine can first be hydroxylated to serotonin, which is then sequentially N-methylated. researchgate.net An alternative pathway suggests that tryptamine is first methylated to N-methyltryptamine, which is then hydroxylated to form N-methylserotonin. mdpi.com

Research has shown that INMT has a broad substrate scope, and its activity is not limited to tryptamine. iucr.orgtaylorandfrancis.com It can also methylate serotonin, leading to the formation of N-methylserotonin. iucr.org The presence and activity of INMT in various human tissues, including the brain, suggest a regulated and potentially significant role for the endogenous production of these N-methylated tryptamines. mdpi.comwikipedia.org

Table 1: Key Enzymes and Reactions in Tryptamine Methylation

EnzymeSubstrate(s)Product(s)
Indolethylamine-N-methyltransferase (INMT)Tryptamine, Serotonin, N-methyltryptamineN-methyltryptamine, N,N-dimethyltryptamine, N-methylserotonin
Aromatic amino acid decarboxylase (AADC)TryptophanTryptamine

This table summarizes the primary enzymes involved in the initial biosynthesis and subsequent methylation of tryptamines.

The metabolism of this compound and other tryptamines is a complex process involving multiple enzymatic pathways. A primary route of degradation for tryptamines is through the action of monoamine oxidase (MAO), which converts them into their corresponding indole-3-acetic acid derivatives. wikipedia.org For instance, tryptamine, N-methyltryptamine, and DMT are all substrates for MAO, leading to the formation of indole-3-acetic acid (IAA). researchgate.net

In addition to MAO-mediated degradation, other metabolic transformations have been identified. For related tryptamine compounds like α-methyltryptamine, studies have revealed several metabolic pathways, including hydroxylation, O-sulfation, O-glucuronidation, N-glucuronidation, and N-acetylation. nih.govresearchgate.net For example, in rats, metabolites of α-methyltryptamine included 2-oxo-AMT, 6-hydroxy-AMT, and 7-hydroxy-AMT. tandfonline.com Similarly, studies on 5-methoxy-α-methyltryptamine (5-MeO-AMT) in rats identified metabolites resulting from O-demethylation, hydroxylation of the indole ring, and N-acetylation. benthamdirect.com

The identification of these metabolites is crucial for understanding the complete metabolic fate of tryptamines in the body. Advanced analytical techniques such as liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS) are instrumental in identifying and quantifying these metabolites in biological samples like urine and blood. nih.govresearchgate.net

Table 2: Identified Metabolites of Related Tryptamine Compounds

Parent CompoundIdentified Metabolic TransformationsIdentified Metabolites
α-MethyltryptamineHydroxylation, O-sulfation, O-glucuronidation, N-glucuronidation, N-acetylation2-oxo-AMT, 6-hydroxy-AMT, 7-hydroxy-AMT, 1'-hydroxy-AMT
5-Methoxy-α-methyltryptamineO-demethylation, Indole ring hydroxylation, N-acetylationOH-5-MeO-AMT, α-Me-5-HT, N-Acetyl-5-MeO-AMT
N,N-DimethyltryptamineOxidative deamination, N-oxidationIndole-3-acetic acid (IAA), DMT-N-oxide

This table provides examples of metabolic pathways and identified metabolites for tryptamine compounds structurally related to this compound, illustrating the common metabolic routes.

Preclinical Investigations and Therapeutic Potential

Development as a Pharmaceutical Drug

Alpha-methyltryptamine (B1671934) (αMT), a synthetic tryptamine (B22526), was initially developed in the 1960s by the pharmaceutical company Upjohn with the intent of creating a novel antidepressant. nih.govdrugbank.com Marketed in the Soviet Union under the trade name Indopan, it was prescribed in 5mg and 10mg doses. wikipedia.orgwikidoc.org Its development stemmed from research into tryptamine derivatives as centrally acting agents. nih.gov The core structure of αMT is closely related to the neurotransmitter serotonin (B10506), which is a key target in antidepressant pharmacology. wikidoc.org The addition of a methyl group at the alpha carbon position on the tryptamine structure makes the compound a poorer substrate for monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters. wikipedia.orgresearchgate.net This structural feature prolongs the compound's half-life, allowing it to exert its effects in the central nervous system. wikipedia.org

The intended therapeutic action of Indopan was based on its function as a monoamine oxidase inhibitor (MAOI) and a releasing agent for key neurotransmitters. wikipedia.org It acts as a relatively balanced reuptake inhibitor and releasing agent for serotonin, norepinephrine (B1679862), and dopamine (B1211576), and also functions as a non-selective serotonin receptor agonist. wikipedia.org

Table 1: Historical Development of Indopan (α-methyltryptamine)

Feature Description
Generic Name α-methyltryptamine (αMT)
Brand Name Indopan
Developing Company Upjohn
Time Period 1960s
Initial Purpose Antidepressant
Mechanism of Action Monoamine oxidase inhibitor (MAOI), Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA), Serotonin Receptor Agonist. wikipedia.org

Indopan's tenure as a clinically used antidepressant was brief. wikipedia.org The drug was withdrawn from the market shortly after its introduction due to a range of undesirable side effects that outweighed its therapeutic benefits. researchgate.netacs.org The primary reasons for its discontinuation were adverse effects that included significant psychoactive, or psychedelic-like, properties. researchgate.net

Findings associated with its use, which led to the withdrawal, included reports of anxiety, restlessness, nausea, and dysphoria. researchgate.netinvivochem.com At therapeutic doses intended for depression, some patients experienced effects not typical of standard antidepressants, and at higher doses, the compound was found to be a potent hallucinogen. wikidoc.org These hallucinogenic properties made its clinical use problematic and ultimately untenable as a mainstream antidepressant. researchgate.net Following its withdrawal from medical use, α-methyltryptamine became recognized for its psychoactive effects and was eventually classified as a Schedule I controlled substance in the United States, designating it as having a high potential for abuse and no currently accepted medical use. nih.govinvivochem.com

Historical Development as an Antidepressant (e.g., Indopan)

Potential Therapeutic Applications

Despite its failure as a conventional antidepressant, there is a renewed interest in the therapeutic potential of tryptamines, including α-methyltryptamine and its structural relatives, for treating neuropsychiatric disorders like depression and anxiety. acs.org This interest is part of a broader resurgence in psychedelic research. mdpi.com The unique mechanism of action of compounds like αMT, which combines monoamine release with direct serotonin receptor agonism, offers a different pharmacological approach compared to traditional antidepressants. wikipedia.org Research into related compounds like N-methyltryptamine (NMT) and dimethyltryptamine (DMT) is exploring their potential to treat mental health disorders where other treatments have failed. ontosight.aiarmsacres.com Studies on DMT, for example, have shown that it can lead to significant improvements in depression scores. armsacres.com The historical case of αMT provides a foundation for understanding the complex relationship between serotonin system modulation and antidepressant effects. acs.org

The same psychoactive properties that led to the withdrawal of Indopan from clinical use are now a key area of interest in the context of psychedelic-assisted therapy. wikidoc.orgccjm.org This therapeutic model involves administering a psychedelic compound in a single or limited number of sessions within a structured psychotherapeutic framework. wikipedia.org The potent, long-lasting psychedelic experience induced by α-methyltryptamine is characteristic of the substances being investigated for this modality. wikidoc.org

While α-methyltryptamine itself is not currently in clinical trials for this purpose, research on structurally similar classic psychedelics like psilocybin and DMT is advancing rapidly for conditions such as major depressive disorder and anxiety. acs.orgnih.gov These therapies are thought to work by inducing profound psychological experiences that can lead to lasting changes in perspective and emotional processing. mdpi.comarmsacres.com The historical data on αMT contributes to the understanding of the effects of long-acting psychedelic tryptamines.

The compound this compound and its isomer α-methyltryptamine serve as important tools in neuropharmacological research for the development of new drugs targeting the serotonin system. chemimpex.comwikipedia.org this compound is known to act as a serotonin 5-HT2A receptor agonist and a serotonin releasing agent. wikipedia.org However, compared to its parent compound, tryptamine, this compound shows significantly reduced affinity and potency at the 5-HT2A receptor. wikipedia.org

Studying how subtle structural modifications—such as the placement of a methyl group on the indole (B1671886) ring (as in this compound) versus the ethylamine (B1201723) side-chain (as in α-methyltryptamine)—alters the interaction with serotonin receptors is crucial for drug design. wikipedia.orgnih.gov This research helps scientists understand the specific structural requirements for binding to and activating different serotonin receptor subtypes. researchgate.net By analyzing the structure-affinity relationships of a wide array of tryptamine analogs, researchers aim to develop more selective agonists and antagonists for specific serotonin receptors, which could lead to more effective treatments for depression, anxiety, and other neurological disorders with fewer side effects. chemimpex.comresearchgate.net

Potential in Psychedelic-Assisted Therapies

Considerations for Drug Discovery and Development

The exploration of tryptamines for therapeutic applications is a field rich with potential but also fraught with complexity. The development of novel drugs based on the this compound scaffold requires careful consideration of the nuanced interactions between these compounds and their biological targets, as well as the inherent challenges in psychedelic research.

Challenges in Delineating Neuropharmacological Effects

The path to developing drugs from compounds like this compound is marked by significant neuropharmacological challenges that complicate the clear delineation of their effects and therapeutic potential.

A primary hurdle is the complex receptor pharmacology of tryptamines. While the 5-HT2A receptor is a major focus, these compounds often exhibit promiscuous binding profiles, interacting with a wide range of serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2C, 5-HT7) as well as other targets like sigma-1 and trace amine-associated receptors (TAARs). plos.orgnih.gov This polysubstrate pharmacology makes it difficult to definitively attribute an observed behavioral or physiological effect to a single receptor target, complicating mechanism-of-action studies. nih.govnih.gov

Furthermore, there is a significant lack of comprehensive preclinical and toxicological data for many novel tryptamine derivatives. unica.it The rapid emergence of new psychoactive substances often outpaces detailed scientific investigation, leaving gaps in our understanding of their metabolism, potential for toxicity, and long-term effects. mdpi.com Tryptamines can be active at very low doses and are often rapidly metabolized, making their detection and quantification in biological samples challenging, which further complicates both preclinical and clinical studies. mdpi.com

Translating in vitro findings to in vivo effects presents another layer of complexity. A compound's affinity and efficacy at a cloned receptor in a cell line may not accurately predict its activity in a living organism. For instance, some tryptamine prodrugs show low potency in vitro but are metabolized in vivo to a more active form, yielding a different pharmacological profile. acs.org

Specific to the development of psychedelic-based therapeutics, a major challenge is the difficulty of conducting truly blinded clinical trials. mmsholdings.comlabiotech.eu The profound subjective effects of these compounds make it obvious to both the participant and the researchers whether the active drug or a placebo was administered. This can introduce significant expectancy bias, where a participant's preconceived notions about the treatment can influence the outcome. mmsholdings.comcambridge.org

Finally, the inherent nature of the psychedelic experience, which can be psychologically intense and variable, poses ethical and practical challenges for therapeutic development. cambridge.orgxtalks.com Ensuring patient safety and managing potential adverse psychological reactions requires a controlled clinical environment and specialized therapeutic support, adding complexity and cost to drug development programs. mmsholdings.comxtalks.com

Table 2: Key Challenges in Tryptamine Drug Discovery
ChallengeDescriptionReference
Complex Receptor PharmacologyTryptamines often bind to multiple receptor subtypes (e.g., 5-HT, Sigma, TAARs), making it difficult to isolate the mechanism of action. plos.orgnih.gov
Lack of Comprehensive DataMany novel tryptamine derivatives lack thorough preclinical safety, toxicity, and metabolic data. unica.itcriver.com
In Vitro to In Vivo TranslationReceptor binding and functional assay results may not accurately predict the compound's effects in a complex biological system due to factors like metabolism and prodrug activation. acs.org
Clinical Trial BlindingThe distinct psychoactive effects of many tryptamines make it difficult to maintain the blind in placebo-controlled trials, leading to potential expectancy bias. mmsholdings.comlabiotech.eucambridge.org
Analytical and Legislative HurdlesRapid metabolism can make detection difficult. Additionally, the controlled status of many psychedelics creates significant legislative and logistical challenges for research. mdpi.comcriver.com

Advanced Research Directions

Exploration of 1-Methyltryptamine in Natural Products Research

Presence in Plant Species and Ethnobotanical Relevance

This compound (1-MT) is a naturally occurring tryptamine (B22526) derivative found in a variety of plant species. chemimpex.com Its presence has been noted in the bark, shoots, and leaves of several plant genera, including Virola, Acacia, Mimosa, and Desmanthus. wikipedia.org Often, it co-occurs with related tryptamine alkaloids such as N,N-dimethyltryptamine (DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). wikipedia.org

The Fabaceae family, in particular, is known to produce indole (B1671886) alkaloids like N-methyltryptamine. frontiersin.orgnih.gov For instance, Acacia floribunda contains tryptamine and other related compounds in its flowers and phyllodes. wikipedia.org Similarly, N-methyltryptamine has been isolated from the leaves of Psychotria hoffmannseggiana. taylorandfrancis.com Research has also identified N-methylated tryptamine derivatives in citrus plants like the bergamot (Citrus bergamia), where it is found in the leaves, peel, juice, and seeds. acs.org In the plant Arundo donax, five indole-3-alkylamine bases, including N-methyltryptamine, have been isolated from the rhizomes. taylorandfrancis.com

The structural similarity of these indole alkaloids to the neurotransmitter serotonin (B10506) has led to investigations into their potential neurological effects. frontiersin.orgnih.gov The ethnobotanical relevance of plants containing 1-MT and other tryptamines is significant, as many of these plants have a long history of use in traditional medicine and shamanistic rituals. chemimpex.comwikipedia.orgmdpi.com For example, plants containing DMT are often components of psychedelic preparations like Ayahuasca. wikipedia.org

Table 1: Presence of this compound and Related Compounds in Various Plant Species

Plant SpeciesFamilyCompound(s) FoundPlant Part(s)
Virola spp.MyristicaceaeN-Methyltryptamine, DMT, 5-MeO-DMTBark, Shoots, Leaves
Acacia spp.FabaceaeN-Methyltryptamine, DMTBark, Shoots, Leaves
Mimosa spp.FabaceaeN-Methyltryptamine, DMTBark, Shoots, Leaves
Desmanthus spp.FabaceaeN-Methyltryptamine, DMTBark, Shoots, Leaves
Acacia floribundaFabaceaeTryptamine, N-Methyltryptamine, DMTFlowers, Phyllodes
Psychotria hoffmannseggianaRubiaceaeN-MethyltryptamineLeaves
Citrus bergamia (Bergamot)RutaceaeN-Methylated tryptamine derivativesLeaves, Peel, Juice, Seeds
Arundo donaxPoaceaeN-Methyltryptamine, other indole basesRhizomes

Insights for Development of Natural Supplements

The presence of 1-MT in various plants suggests its potential for inclusion in natural supplements aimed at enhancing mental well-being. chemimpex.com The compound's structural relationship to serotonin and its role in modulating mood and cognition make it a candidate for research into natural products for mental health. chemimpex.com In the plant Actaea racemosa (black cohosh), it is believed that tryptamine is first methylated to N-methyltryptamine, which is then hydroxylated to form N-methylserotonin, a bioactive serotonin analog. mdpi.com This biosynthetic pathway highlights the role of N-methyltryptamine as a key intermediate in the formation of serotonergic compounds in plants. mdpi.com

Further research into the ethnopharmacological uses of plants containing 1-MT could provide valuable insights for the development of new supplements. frontiersin.org However, it is important to note that while some tryptamines have shown therapeutic potential, others have been associated with adverse effects, underscoring the need for rigorous scientific investigation. google.com

Computational and Modeling Studies

Quantum Chemical Calculations for Enzymatic Interactions

Quantum chemical calculations are powerful tools for gaining detailed insights into enzymatic catalysis and reaction mechanisms at a molecular level. uu.se These methods can be used to study the interactions between a ligand like 1-MT and its target enzymes. uu.seresearchgate.net For example, Density Functional Theory (DFT) can be employed to optimize molecular structures and analyze frontier molecular orbitals and electrostatic potential, which are crucial for understanding chemical reactivity and bonding. nih.gov

In the context of tryptamines, computational studies have been used to investigate the metabolism of related compounds. For instance, the activation of nitrosamines, which can be structurally related to tryptamine derivatives, has been studied using quantum chemical calculations to assess their carcinogenic potential. frontiersin.org Such studies can elucidate reaction barriers and the thermodynamics of different metabolic pathways. frontiersin.org Similarly, quantum chemical cluster approaches have been successfully used to investigate a wide range of enzymatic reactions, providing deep mechanistic insights. acs.org

Although specific quantum chemical studies focused solely on the enzymatic interactions of 1-MT are not widely available in the provided search results, the methodologies are well-established. These computational approaches could be applied to understand how 1-MT interacts with enzymes like indolethylamine-N-methyltransferase (INMT), which is involved in its biosynthesis from tryptamine. nih.gov

Molecular Docking and Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is instrumental in identifying potential binding sites and understanding the interactions between a ligand and its receptor. biorxiv.orgnih.gov

For tryptamine derivatives, molecular docking studies have been crucial in elucidating their interactions with various receptors. For example, docking studies of coumarin–triazole–isatin hybrids have helped to identify their binding modes within the active sites of acetylcholinesterase and butyrylcholinesterase. mdpi.com These studies can reveal key interactions such as π-π stacking and hydrogen bonds that are critical for binding affinity. mdpi.com

The primary target for many tryptamines is the serotonin receptor system, as well as the trace amine-associated receptor 1 (TAAR1). wikipedia.orgpatsnap.com 1-MT is known to be an agonist of TAAR1. scispace.com Molecular docking could be used to model the binding of 1-MT to TAAR1, providing insights into the specific amino acid residues involved in the interaction and the conformational changes that lead to receptor activation. patsnap.com Identifying the binding site of 1-MT is a critical step in understanding its pharmacological profile and for the rational design of new molecules with improved selectivity and efficacy. nih.gov

Neuroimaging Studies

Neuroimaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT) are invaluable for studying the effects of psychoactive compounds on the brain in vivo. bruker.comnih.gov These methods allow for the visualization and quantification of receptor occupancy, changes in cerebral blood flow, and metabolic activity. uc.ptmdpi.com

While direct neuroimaging studies specifically investigating 1-MT are not prominent in the search results, extensive research has been conducted on related tryptamines like DMT and psilocybin. uc.pt These studies have revealed that psychedelic tryptamines modulate activity in key brain networks, including the default mode network (DMN). For example, ayahuasca, a DMT-containing brew, has been shown to decrease connectivity within the DMN and alter cerebral blood flow in frontal and paralimbic regions.

Given that 1-MT shares structural similarities with these compounds and also interacts with the serotonergic system, it is plausible that it would induce similar, though perhaps quantitatively different, changes in brain activity. chemimpex.com Future neuroimaging studies could utilize radiolabeled 1-MT to investigate its distribution and binding in the human brain, particularly at TAAR1 and serotonin receptors. mdpi.com Such studies would be crucial for understanding its neuropharmacological effects and therapeutic potential. patsnap.comnih.gov

Functional and Molecular Imaging of Brain Effects

The study of tryptamine psychedelics, including compounds structurally related to 1-MT, has been significantly advanced by functional and molecular imaging techniques such as functional magnetic resonance imaging (fMRI) and positron emission tomography (PET). scispace.comuc.pt These methods allow researchers to observe changes in brain activity and receptor occupancy in real-time.

A meta-analysis of numerous neuroimaging studies on tryptamine psychedelics revealed consistent patterns of altered brain activity. scispace.comuc.ptresearchgate.net These studies, which included 16 fMRI and four PET studies, identified key brain regions affected by these compounds. scispace.comuc.pt The regions with altered connectivity and activation often correspond to areas with a high density of serotonin 5-HT2A receptors. uc.ptresearchgate.net These areas include visual and temporal cortices, the dorsal anterior and posterior cingulate cortex, and the medial prefrontal cortex. uc.ptresearchgate.net Such findings suggest a strong link between the subjective effects of these substances and their interaction with the serotonergic system. uc.ptnih.gov

Furthermore, molecular imaging studies using PET with radiolabeled ligands have been instrumental in visualizing the binding of psychedelic compounds to specific receptors in the brain. nih.gov For instance, studies with labeled LSD, a related tryptamine, have confirmed that its primary binding site is the serotonin 5-HT2A receptor. nih.gov While specific PET studies on 1-MT are not as prevalent, the research on analogous compounds provides a solid foundation for understanding its likely molecular targets.

Table 1: Key Brain Regions Modulated by Tryptamine Psychedelics

Brain RegionPrimary FunctionObserved EffectImaging Modality
Visual Cortex (BA19, BA37)Visual ProcessingAltered activation and connectivityfMRI, PET
Posterior Cingulate Cortex (PCC)Part of the Default Mode Network, self-referential thoughtDecreased activity and connectivityfMRI
Medial Prefrontal Cortex (mPFC)Executive function, decision makingAltered activation and connectivityfMRI
AmygdalaEmotion processing, fear responseRobust neuromodulatory effectsfMRI
Supramarginal GyrusLanguage perception and processingAltered activation and connectivityfMRI
Temporal CortexAuditory processing, memoryAltered activation and connectivityfMRI

Functional Connectivity and Brain Dynamics

Functional connectivity, which measures the temporal correlation of activity between different brain regions, is profoundly altered by psychedelic compounds. Research has consistently shown that psychedelics disrupt the brain's normal communication patterns, leading to a state of increased brain flexibility and interconnectivity. americanbrainfoundation.org

Studies on N,N-Dimethyltryptamine (DMT), a close structural relative of 1-MT, have demonstrated significant changes in functional connectivity. One key finding is the decreased connectivity within the Default Mode Network (DMN), a network of brain regions active during rest and self-referential thinking. This reduction in DMN integrity is often correlated with the subjective experience of ego dissolution.

Conversely, psychedelics have been shown to increase connectivity between brain networks that are typically segregated. For example, studies have observed increased functional connectivity between the DMN and the salience network, which is involved in detecting and orienting to important external and internal stimuli. Research on DMT has also revealed increased connectivity in brain circuits related to social-emotional and affective-value processing. nih.gov Specifically, enhanced connectivity was observed between the supramarginal gyrus and regions like the precuneus, posterior cingulate gyrus, amygdala, and orbitofrontal cortex. nih.gov

The dynamic nature of these changes is also a critical area of investigation. Time-dependent modeling of brain dynamics under the influence of DMT has shown a rapid destabilization of brain activity, followed by a return to baseline. biorxiv.org This transient state of heightened reactivity may explain how short-acting psychedelics can have lasting psychological effects. biorxiv.org The peak of this destabilization appears to align with the pharmacokinetic profile of the substance. biorxiv.org These findings suggest that psychedelics induce a temporary window of brain plasticity, where new patterns of thought and perception can emerge. mdpi.com

Q & A

Q. Q1. What are the validated synthetic pathways for 1-methyltryptamine, and how do reaction conditions influence yield and purity?

Methodological Answer :

  • Experimental Design : Compare routes such as reductive amination of tryptamine derivatives, alkylation of indole precursors, or enzymatic methods. Optimize variables (e.g., temperature, solvent polarity, catalyst type) using design-of-experiments (DoE) frameworks to quantify interactions .
  • Data Analysis : Characterize products via 1^1H/13^13C NMR, HPLC-MS, and melting point analysis. Use statistical tools (ANOVA) to assess yield/purity trade-offs under varying conditions.
  • Reproducibility : Document all synthetic steps and purification protocols in supplementary materials to align with journal guidelines for experimental transparency .

Q. Q2. How can researchers reliably detect and quantify this compound in biological matrices?

Methodological Answer :

  • Analytical Workflow : Develop LC-MS/MS or GC-MS protocols with deuterated internal standards to correct for matrix effects. Validate sensitivity (LOQ/LOD), linearity, and recovery rates per FDA bioanalytical guidelines .
  • Sample Preparation : Compare protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE) to minimize interference from endogenous compounds.
  • Cross-Validation : Replicate findings using orthogonal methods (e.g., immunoassays) to address potential false positives/negatives .

Advanced Research Questions

Q. Q3. What molecular mechanisms underlie this compound’s interactions with serotonin receptors, and how do these differ across receptor subtypes?

Methodological Answer :

  • In Silico Modeling : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities for 5-HT1A_{1A}, 5-HT2A_{2A}, and 5-HT7_7 receptors. Validate with mutagenesis studies to identify critical residues .
  • Functional Assays : Use calcium flux (FLIPR) or cAMP accumulation assays in transfected HEK293 cells. Compare EC50_{50}/IC50_{50} values across subtypes to assess selectivity .
  • Contradiction Resolution : If conflicting data arise (e.g., partial vs. full agonism), re-evaluate assay conditions (e.g., receptor density, coupling efficiency) and employ radioligand binding for direct affinity measurements .

Q. Q4. How do metabolic pathways of this compound vary across species, and what implications does this have for translational research?

Methodological Answer :

  • In Vitro Metabolism : Incubate this compound with liver microsomes (human, rat, mouse) and identify Phase I/II metabolites via high-resolution MS. Compare CYP450 isoform contributions using chemical inhibitors (e.g., ketoconazole for CYP3A4) .
  • In Vivo Correlation : Administer 14^{14}C-labeled compound to animal models and quantify urinary/fecal metabolites. Use allometric scaling to extrapolate pharmacokinetic parameters to humans.
  • Data Gaps : Address interspecies variability by proposing comparative studies in humanized liver mice or organ-on-chip systems .

Q. Q5. What experimental strategies can resolve contradictory findings about this compound’s neuroprotective vs. neurotoxic effects?

Methodological Answer :

  • Dose-Response Refinement : Test concentrations spanning 4+ orders of magnitude in neuronal cultures (e.g., SH-SY5Y cells). Use MTT, LDH, and caspase-3 assays to differentiate acute toxicity from chronic effects .
  • Contextual Variables : Control for oxygen-glucose deprivation (OGD) models vs. oxidative stress (H2_2O2_2) to isolate mechanisms. Include positive controls (e.g., BDNF for neuroprotection).
  • Meta-Analysis : Systematically review existing studies to identify confounding factors (e.g., purity, solvent carriers) and propose standardized reporting criteria .

Methodological and Theoretical Challenges

Q. Q6. How can researchers design studies to distinguish this compound’s direct pharmacological effects from its metabolites’ activity?

Methodological Answer :

  • Metabolite Exclusion : Use hepatic enzyme inhibitors (e.g., 1-aminobenzotriazole) in vivo to block metabolism. Compare results with untreated cohorts .
  • Isolated Metabolite Testing : Synthesize major metabolites (e.g., N-oxide derivatives) and evaluate their receptor binding/functional activity independently .

Q. Q7. What computational approaches predict this compound’s physicochemical properties and ADMET profiles?

Methodological Answer :

  • QSAR Modeling : Train models on tryptamine analogs using descriptors like logP, polar surface area, and pKa. Validate predictions with experimental solubility/permeability assays (e.g., PAMPA) .
  • Machine Learning : Apply tools like ADMET Predictor or DeepChem to forecast bioavailability, CYP inhibition, and hERG liability. Cross-check with in vitro toxicity screens .

Data Gaps and Future Directions

Q. Q8. What critical data gaps exist in the current literature on this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Methodological Answer :

  • Tissue Distribution Studies : Use quantitative whole-body autoradiography (QWBA) in rodents to map compound accumulation in brain, liver, and kidneys .
  • Dynamic Modeling : Develop compartmental PK-PD models integrating plasma concentrations, receptor occupancy, and behavioral outcomes (e.g., forced swim test) .

Q. Q9. How can researchers optimize in vitro assays to account for this compound’s instability in aqueous solutions?

Methodological Answer :

  • Stability Testing : Pre-incubate compound in assay buffers (pH 7.4) at 37°C and quantify degradation via LC-MS. Adjust buffer composition (e.g., antioxidants, serum albumin) to enhance stability .
  • Real-Time Monitoring : Use fluorescent probes (e.g., ANS for aggregation) to track structural changes during experiments .

Ethical and Reproducibility Considerations

Q. Q10. What steps ensure reproducibility in behavioral studies involving this compound?

Methodological Answer :

  • Standardized Protocols : Adopt ARRIVE guidelines for animal research, detailing housing conditions, dosing schedules, and blinding procedures .
  • Open Science : Share raw data, code for statistical analyses, and synthetic protocols on platforms like Zenodo or Figshare to enable independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-METHYLTRYPTAMINE
Reactant of Route 2
1-METHYLTRYPTAMINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.